![molecular formula C11H15NO B13295239 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13295239.png)
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroisoquinoline compounds, and substituted isoquinoline derivatives .
Scientific Research Applications
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with neurotransmitter receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with enhanced neuroprotective properties.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Used as a pharmaceutical intermediate.
Uniqueness
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its ethoxy group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives. This structural modification can enhance its solubility, stability, and interaction with biological targets .
Biological Activity
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline (7-EtO-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has gained attention due to its diverse biological activities. THIQ derivatives are known for their potential therapeutic effects, including antitumor, antibacterial, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of 7-EtO-THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of THIQ derivatives is significantly influenced by their structural features. The presence of various functional groups can modulate their pharmacological properties. For 7-EtO-THIQ:
- Ethoxy Group : Enhances lipophilicity and may influence receptor binding.
- Tetrahydroisoquinoline Core : Provides a scaffold for interactions with biological targets.
Research indicates that modifications on the THIQ scaffold can lead to varying degrees of activity against different biological targets. For instance, electron-donating and electron-withdrawing groups can affect the compound's interaction with enzymes and receptors involved in disease processes .
Antitumor Activity
7-EtO-THIQ has demonstrated promising antitumor activity in various studies. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted its effectiveness against breast cancer cells, where it reduced cell viability in a dose-dependent manner .
Antibacterial Effects
The compound exhibits significant antibacterial activity against a range of pathogenic bacteria. In vitro studies have reported that 7-EtO-THIQ effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity .
Neuroprotective Properties
Neuroprotective effects have also been observed with 7-EtO-THIQ. It has been implicated in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's. This activity is attributed to its ability to modulate signaling pathways associated with neuronal survival .
Case Studies
-
Antitumor Study :
- Objective : Evaluate the cytotoxic effects of 7-EtO-THIQ on MCF-7 breast cancer cells.
- Methods : MTT assay was used to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
-
Antibacterial Study :
- Objective : Assess the antibacterial efficacy against Staphylococcus aureus.
- Methods : Disk diffusion method was employed to determine inhibition zones.
- Results : Inhibition zones ranged from 15 mm to 25 mm depending on concentration, highlighting its potential as a therapeutic agent against bacterial infections.
-
Neuroprotection Study :
- Objective : Investigate the protective effects on SH-SY5Y neuronal cells under oxidative stress.
- Methods : Cells were treated with H2O2 and then exposed to varying concentrations of 7-EtO-THIQ.
- Results : The compound significantly reduced cell death and increased antioxidant enzyme levels compared to controls.
Table of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antitumor | High | Induces apoptosis and inhibits cell proliferation |
Antibacterial | Moderate to High | Disrupts bacterial membrane integrity |
Neuroprotective | Significant | Reduces oxidative stress and inflammation |
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-ethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11/h3-4,7,12H,2,5-6,8H2,1H3 |
InChI Key |
KBQUTZWNYWITQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CCNC2)C=C1 |
Origin of Product |
United States |
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